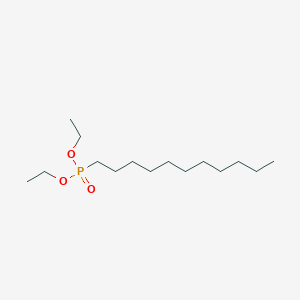
4-(4-Methoxy-3-(trifluoromethyl)phenyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3-(trifluoromethyl)phenyl)piperidine hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxy-3-(trifluoromethyl)phenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the trifluoromethyl group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
4-(4-Methoxy-3-(trifluoromethyl)phenyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxy-3-(trifluoromethyl)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the binding affinity of the compound to its targets, leading to increased potency and efficacy. The exact pathways and targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)piperidine
- 4-(3-Fluorophenoxy)methylpiperidine hydrochloride
Uniqueness
4-(4-Methoxy-3-(trifluoromethyl)phenyl)piperidine hydrochloride stands out due to the presence of both the methoxy and trifluoromethyl groups, which impart unique chemical and pharmacological properties. These features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H17ClF3NO |
|---|---|
Peso molecular |
295.73 g/mol |
Nombre IUPAC |
4-[4-methoxy-3-(trifluoromethyl)phenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H16F3NO.ClH/c1-18-12-3-2-10(8-11(12)13(14,15)16)9-4-6-17-7-5-9;/h2-3,8-9,17H,4-7H2,1H3;1H |
Clave InChI |
RDJMUWQAIWWZFN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2CCNCC2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B14764756.png)










![4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14764841.png)

![(4-Amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol](/img/structure/B14764847.png)
